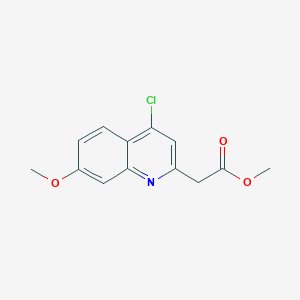

Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-17-9-3-4-10-11(14)5-8(6-13(16)18-2)15-12(10)7-9/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJADSXUGIYZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=CC(=C2C=C1)Cl)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 4 Chloro 7 Methoxyquinolin 2 Yl Acetate and Analogues

Strategic Retrosynthetic Analysis of the 2-Substituted Quinoline (B57606) Ester Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate, the primary disconnection points are the ester linkage and the carbon-carbon bond at the C2 position of the quinoline ring. This approach reveals several potential synthetic pathways, each with its own set of advantages and challenges. The analysis of breaking down the molecule suggests that the synthesis can be approached by first constructing the core quinoline structure, followed by the introduction of the acetate (B1210297) side chain, or by forming the quinoline ring with the side chain already in place. actascientific.com

A logical retrosynthetic approach would involve the disconnection of the ester to yield 2-(4-chloro-7-methoxyquinolin-2-yl)acetic acid and methanol. The acetic acid moiety can be further disconnected at the C2 position of the quinoline, leading to a 2-haloquinoline intermediate and a suitable two-carbon synthon. Alternatively, the entire quinoline ring can be disconnected, suggesting a construction from aniline and β-dicarbonyl precursors through classical quinoline syntheses.

Exploration of Precursor Synthesis: Focusing on 4-chloro-7-methoxyquinoline (B1631688) Intermediates

The synthesis of the target compound heavily relies on the efficient preparation of the 4-chloro-7-methoxyquinoline intermediate. A common route to this precursor begins with 3-methoxyaniline.

One established method involves the reaction of 3-methoxyaniline with 5-methoxymethylene-2,2-dimethyl- researchgate.netbenthamdirect.comdioxane-4,6-dione in 2-propanol to form an enamine intermediate. chemicalbook.com This intermediate is then cyclized at high temperature in a mixture of diphenyl ether and biphenyl to yield 7-methoxy-1H-quinolin-4-one. chemicalbook.com Subsequent treatment of the quinolinone with a chlorinating agent such as phosphorus oxychloride or trichlorophosphate affords the desired 4-chloro-7-methoxyquinoline. chemicalbook.com

| Starting Material | Reagents | Product |

| 3-Methoxyaniline | 5-methoxymethylene-2,2-dimethyl- researchgate.netbenthamdirect.comdioxane-4,6-dione, 2-propanol | 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl- researchgate.netbenthamdirect.comdioxane-4,6-dione |

| 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl- researchgate.netbenthamdirect.comdioxane-4,6-dione | Diphenyl ether, biphenyl, heat | 7-methoxy-1H-quinolin-4-one |

| 7-methoxy-1H-quinolin-4-one | Phosphorus oxychloride or trichlorophosphate | 4-chloro-7-methoxyquinoline |

Another important intermediate is 4-chloro-7-methoxyquinoline-6-carboxamide, which is a precursor for the synthesis of the multi-target tyrosine kinase inhibitor, Lenvatinib. guidechem.com Its synthesis involves multiple steps starting from 4-cyano-3-hydroxyaniline. guidechem.com

Contemporary Approaches to Carbon-Carbon Bond Formation at the Quinoline C2 Position

The introduction of a substituent at the C2 position of the quinoline ring is a critical step in the synthesis of the target molecule and its analogues. nih.gov Modern organic synthesis offers a variety of powerful methods for forming carbon-carbon bonds at this position. The reactivity of the C2 position is influenced by the nitrogen atom in the ring, making it susceptible to both nucleophilic and radical attacks, especially when the nitrogen is activated as an N-oxide. nih.govnih.gov

Catalytic Coupling Reactions (e.g., Heck, Sonogashira, Suzuki variants)

Transition-metal catalyzed cross-coupling reactions are among the most versatile methods for C-C bond formation. For the C2-functionalization of quinolines, these reactions typically involve a pre-functionalized quinoline, such as a 2-haloquinoline.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a haloquinoline and an arylboronic acid is a widely used method for C2-arylation. ccspublishing.org.cn

Heck Reaction: The palladium-catalyzed reaction of a haloquinoline with an alkene can be used to introduce alkenyl groups at the C2 position.

Sonogashira Coupling: This reaction, which couples a terminal alkyne with a haloquinoline in the presence of palladium and copper catalysts, is effective for introducing alkynyl moieties.

Direct C-H functionalization of quinoline N-oxides with arylboronic acids has also been achieved using various catalytic systems, avoiding the need for pre-halogenation. ccspublishing.org.cn

Condensation and Cyclization Methodologies (e.g., Friedländer, Skraup, Doebner-Miller)

Classical named reactions for quinoline synthesis remain highly relevant, often providing direct access to substituted quinoline cores.

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. nbinno.com Modern variations of this reaction utilize catalysts like Nafion NR50 under microwave conditions for a more environmentally friendly approach. mdpi.com

Skraup Synthesis: This reaction involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. While effective, it often requires harsh conditions.

Doebner-Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. Recent advancements have focused on developing versions of this reaction that are effective for anilines possessing electron-withdrawing groups. nih.govacs.org

These methods allow for the construction of the quinoline ring with various substituents already in place, offering a convergent approach to the synthesis of complex quinoline derivatives.

Esterification and Functional Group Interconversion Strategies for the Acetate Moiety

The final step in the synthesis of this compound is the introduction of the methyl acetate group. This can be achieved through several strategies.

If the precursor is 2-(4-chloro-7-methoxyquinolin-2-yl)acetic acid, a standard esterification reaction with methanol in the presence of an acid catalyst can be employed. Alternatively, the carboxylic acid can be converted to an acid chloride followed by reaction with methanol.

Another approach involves the direct introduction of the acetate moiety. For instance, a 2-haloquinoline can be reacted with a metalated version of methyl acetate or a related enolate equivalent.

Functional group interconversions can also be utilized. For example, a 2-methylquinoline derivative can be oxidized to the corresponding carboxylic acid, which is then esterified. nih.gov

Sustainable and Green Chemistry Principles in the Synthesis of the Target Compound

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. benthamdirect.com This involves the use of greener solvents, catalysts, and energy sources. researchgate.netbenthamdirect.com

Key green chemistry strategies in quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695). researchgate.net

Catalysis: Employing recyclable and non-toxic catalysts, such as nanocatalysts, to improve reaction efficiency and reduce waste. acs.orgnih.gov

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation to reduce reaction times and energy consumption. benthamdirect.comacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

For instance, the Friedländer synthesis has been adapted to use a reusable solid acid catalyst (Nafion NR50) in ethanol under microwave conditions, representing a greener alternative to traditional methods. mdpi.com Similarly, the use of nanocatalysts in various quinoline syntheses has shown promise in improving yields and recyclability. nih.gov

Solvent-Free and Aqueous Medium Reactions

The shift towards greener synthetic protocols has led to the development of quinoline synthesis methods that minimize or eliminate the use of conventional organic solvents. researchgate.net These approaches not only reduce environmental impact but can also simplify product isolation and purification. researchgate.net

Solvent-free, or neat, reaction conditions have proven effective for the synthesis of polysubstituted quinolines. In one such approach, 2-aminoaryl ketones are condensed with 1,3-dicarbonyl compounds using a nanocatalyst under solvent-free conditions at 90°C, achieving high yields (85–96%) in a short timeframe (15–60 minutes). nih.gov Another example involves the use of Hβ zeolite as a recyclable heterogeneous catalyst for the one-step cyclization of 2-aminobenzophenones and ketones, demonstrating the viability of this method for larger-scale synthesis. rsc.org Similarly, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been accomplished by reacting pyruvic acid, 1-naphthylamine, and various benzaldehydes without a solvent at 80°C, resulting in good yields and short reaction times. nih.gov

Aqueous media offer an environmentally benign alternative to organic solvents. The use of water as a solvent is a key aspect of green chemistry, and catalysts have been developed to be effective in aqueous environments. researchgate.net For instance, a magnetically recyclable heterogeneous catalyst, CoFe2O4@SiO2@Co(III) salen complex, has been successfully employed for the synthesis of quinoline derivatives in water. nih.gov Another green approach utilizes Fe3O4 nanoparticles supported on cellulose to catalyze a three-component reaction of aromatic aldehydes, 6-amino-1,3-dimethyluracil, and dimedone or 1,3-cyclohexadione in water under reflux conditions, producing high yields of pyrimido[4,5-b]quinolones. acs.org

Table 1: Examples of Solvent-Free and Aqueous Medium Reactions for Quinoline Analogue Synthesis

| Catalyst | Reactants | Medium | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Nanocatalyst | 2-aminoaryl ketones, 1,3-dicarbonyl compounds | Solvent-free | 90°C, 15-60 min | 85-96% | nih.gov |

| Hβ zeolite | 2-aminobenzophenones, ketones | Solvent-free | Not specified | High | rsc.org |

| CoFe2O4@SiO2@Co(III) | Not specified | Water | Not specified | High | nih.gov |

| Fe3O4 NPs-cellulose | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone | Water | Reflux, 2h | 88-96% | acs.org |

Catalyst Design for Enhanced Atom Economy and Selectivity

Atom economy is a central principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Catalyst design plays a pivotal role in achieving this by enabling novel, efficient reaction pathways. Acceptorless dehydrogenative coupling (ADC) reactions, for example, are highly atom-economical as they use alcohols as starting materials and generate only hydrogen gas and water as byproducts. researchgate.net

Earth-abundant, first-row transition metals like iron, cobalt, and nickel are increasingly favored for catalyst development due to their low cost and reduced toxicity compared to precious metals. organic-chemistry.orgnih.gov

Iron Catalysis: Single-atom iron catalysts have demonstrated superior performance in the acceptorless dehydrogenative coupling synthesis of quinolines from amino alcohols and ketones or alcohols. organic-chemistry.org These catalysts facilitate the dehydrogenation process, a key step in forming the quinoline ring structure, with high efficiency. organic-chemistry.org

Cobalt Catalysis: Phosphine-free Co(II) complexes have been developed for the atom-economical synthesis of quinolines via the dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols, providing 2-arylquinolines in yields ranging from 55% to 93%. rsc.orgresearchgate.net Cobalt nanocatalysts have also been used for selective reductive annulation reactions to directly synthesize functionalized quinolines. nih.gov

Nickel Catalysis: Nickel nanoparticles have been utilized in the one-pot synthesis of quinoline derivatives via the acceptorless dehydrogenation of alcohols followed by condensation. researchgate.net Nickel-catalyzed methods also allow for the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols through a sequence of dehydrogenation and condensation. organic-chemistry.orgnih.gov

Selectivity—controlling which product is formed (chemoselectivity) and where functional groups are placed (regioselectivity)—is another critical aspect of modern catalyst design. researchgate.net For instance, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters allows for the regioselective synthesis of quinoline carboxylates. mdpi.com In this system, the catalyst facilitates both ortho-C–H bond activation and the subsequent cyclization, ensuring high selectivity under mild conditions. mdpi.com Similarly, the careful selection of a photocatalyst can achieve unprecedented chemoselectivity in the removal of an oxygen atom from a quinoline N-oxide without affecting a pyridine (B92270) N-oxide present in the same molecule. organic-chemistry.org

Table 2: Advanced Catalysts for Atom-Economical and Selective Quinoline Synthesis

| Catalyst Type | Reaction | Key Advantage | Substrates | Reference |

|---|---|---|---|---|

| Single-atom Iron | Acceptorless Dehydrogenative Coupling | High atom economy, uses abundant metal | Amino alcohols, ketones/alcohols | organic-chemistry.org |

| Phosphine-free Co(II) complex | Dehydrogenative Coupling | High atom economy | 2-aminobenzyl alcohols, secondary alcohols | rsc.orgresearchgate.net |

| Nickel Nanoparticles | Acceptorless Dehydrogenation/Condensation | One-pot synthesis, uses abundant metal | Alcohols, 2-aminobenzamides | researchgate.net |

| Rhodium catalyst | C-H Activation/Cyclization | High regioselectivity | Aniline derivatives, alkynyl esters | mdpi.com |

| Photocatalyst (Eosin Y) | C2 Selective Arylation | High regioselectivity, mild conditions | Quinoline N-oxides, diaryliodonium salts | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 4 Chloro 7 Methoxyquinolin 2 Yl Acetate

Nucleophilic Substitution Reactions at the Quinoline (B57606) C4-Chlorine Position

The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of quinoline chemistry, enabling the introduction of a wide array of functional groups. The reaction proceeds via a widely accepted addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.netgoogle.com The stability of this intermediate is crucial for the reaction to proceed, and the electron-withdrawing nature of the quinoline nitrogen atom facilitates its formation.

The reactivity of the C4-chloro group in quinolines is well-documented and has been exploited for the synthesis of various derivatives. Studies on analogous 4-chloroquinoline (B167314) systems demonstrate that a diverse range of nucleophiles can effectively displace the chloride ion. mdpi.comresearchgate.net These include oxygen nucleophiles (alkoxides, phenoxides), nitrogen nucleophiles (primary and secondary amines, hydrazines, azides), and sulfur nucleophiles (thiols, thiophenols). mdpi.comresearchgate.netnih.gov

While specific studies on Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate are not extensively detailed in the literature, the reactivity can be confidently inferred from closely related 4-chloro-7-substituted quinolines. For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines to produce 4-amino-7-chloroquinoline derivatives is a common synthetic strategy. nih.gov The presence of the methoxy (B1213986) group at the C7 position is expected to have a modest electronic effect on the reactivity at C4, while the methyl acetate (B1210297) group at C2 may exert a more significant, albeit primarily inductive, influence.

Below is a table summarizing representative nucleophilic substitution reactions performed on analogous 4-chloroquinoline scaffolds, which illustrates the expected reactivity of this compound.

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Reference |

| Primary Amine | N,N-dimethylethane-1,2-diamine | 4-Aminoquinoline (B48711) | Heat in solvent (e.g., EtOH) | nih.gov |

| Secondary Amine | Morpholine | 4-Morpholinoquinoline | K₂CO₃, DMF, 120 °C | chemicalbook.com |

| Hydrazine (B178648) | Hydrazine hydrate | 4-Hydrazinoquinoline | Heat | mdpi.com |

| Thiol | Ethanethiol | 4-Alkylthioquinoline | Sodium ethoxide | mdpi.com |

| Azide | Sodium azide | 4-Azidoquinoline | DMF | mdpi.com |

This table is illustrative of general reactivity for 4-chloroquinolines and not specific to this compound.

Reactivity of the Ester Moiety: Transesterification and Hydrolysis under Controlled Conditions

The methyl ester functionality of this compound is subject to classical ester transformations, namely hydrolysis and transesterification. These reactions are typically catalyzed by either acid or base.

Hydrolysis: Under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent), the ester undergoes saponification. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. This results in the formation of a carboxylate salt, which upon acidic workup, yields the corresponding carboxylic acid, 2-(4-chloro-7-methoxyquinolin-2-yl)acetic acid.

Under acidic conditions (e.g., using dilute sulfuric or hydrochloric acid in water), the ester can also be hydrolyzed. This process involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction is reversible, and an excess of water is typically required to drive the equilibrium towards the carboxylic acid product.

Transesterification: Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, heating the compound in ethanol (B145695) with a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of Ethyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate. This reaction is also an equilibrium process, and using the desired alcohol as the solvent is a common strategy to shift the equilibrium towards the product.

While literature detailing these specific transformations on this compound is sparse, the principles are fundamental in organic chemistry. researchgate.net Controlled conditions are necessary to ensure that the reaction occurs at the ester moiety without promoting undesired side reactions, such as nucleophilic substitution at the C4-chlorine position, particularly when using basic alkoxide catalysts.

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems. byjus.com In the case of this compound, the quinoline ring system contains two distinct benzene (B151609) rings with different electronic properties. The pyridine (B92270) ring (containing the nitrogen) is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The other ring, the benzene portion, is substituted with a methoxy group at C7.

The 7-methoxy group is a powerful activating group and is ortho, para-directing. masterorganicchemistry.com Conversely, the heterocyclic ring and the C4-chloro substituent are deactivating. Therefore, electrophilic attack is strongly predicted to occur on the methoxy-activated ring. The positions ortho to the methoxy group are C6 and C8.

Potential EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) at either the C6 or C8 position.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid (e.g., FeBr₃ or AlCl₃) would likely result in halogenation at the C6 or C8 position.

Friedel-Crafts Alkylation/Acylation: These reactions, using an alkyl/acyl halide and a Lewis acid, would also be directed to the C6 and C8 positions. However, Friedel-Crafts reactions can be complicated by the presence of the basic quinoline nitrogen, which can coordinate with the Lewis acid catalyst, deactivating the ring system.

Reactions Involving the Active Methylene (B1212753) Group

The methylene group (-CH₂-) situated between the quinoline ring and the ester carbonyl group is an "active methylene" group. Its protons are acidic due to the electron-withdrawing effects of both the adjacent quinoline ring and the carbonyl group, which can stabilize the resulting carbanion (enolate) through resonance. This acidity allows the methylene group to participate in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation: In the presence of a weak base (like piperidine (B6355638) or ammonia), the active methylene group can be deprotonated to form a nucleophilic enolate. nih.gov This enolate can then react with aldehydes or ketones in a Knoevenagel condensation. For example, reaction with benzaldehyde (B42025) would yield Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)-3-phenylacrylate after dehydration. researchgate.net

Mannich-type Reactions: The active methylene group can also participate in Mannich reactions. oarjbp.com This involves the reaction of the compound with a non-enolizable aldehyde (such as formaldehyde) and a primary or secondary amine. This would result in the introduction of an aminomethyl group (-CH₂NR₂) at the methylene position. mdpi.com

Alkylation: The carbanion generated by treating the compound with a suitable base (e.g., sodium hydride or lithium diisopropylamide) can act as a nucleophile to attack alkyl halides, leading to alkylation at the methylene carbon.

The ability to functionalize this active methylene position provides a powerful tool for elaborating the side chain at the C2 position of the quinoline core.

Exploration of Heterocyclic Ring Transformations and Rearrangements

The quinoline ring is a relatively stable aromatic system. Ring transformations and rearrangements typically require forcing conditions or specific substitution patterns that introduce strain or facilitate ring-opening/ring-closing sequences.

For 4-chloroquinolines, certain reactions with bidentate nucleophiles can lead to the formation of new heterocyclic rings. For instance, reactions of 4-chloroquinazolines (a related heterocyclic system) with hydrazine have been shown to cause a ring transformation, leading to the formation of triazole derivatives. rsc.org It is conceivable that under harsh conditions, a reaction between this compound and hydrazine could potentially lead to more complex rearrangements beyond simple substitution at C4, possibly involving the side chain. However, literature specifically documenting such transformations for this substrate is not available.

Without specific activating groups or reaction conditions designed to promote such changes, the quinoline core of this compound is expected to remain intact during most chemical transformations.

Kinetic and Thermodynamic Aspects of Key Reaction Pathways

The kinetics of nucleophilic aromatic substitution on 4-chloroquinolines have been a subject of study. The reaction generally follows second-order kinetics, being first order in both the quinoline substrate and the nucleophile. The rate-determining step is typically the initial attack of the nucleophile on the C4 carbon to form the high-energy Meisenheimer intermediate. researchgate.netresearchgate.net

The rate of this reaction is significantly influenced by the electronic nature of substituents on the quinoline ring. researchgate.net

Electron-withdrawing groups generally increase the rate of reaction by stabilizing the negative charge in the Meisenheimer intermediate.

Electron-donating groups tend to decrease the reaction rate by destabilizing the intermediate.

In this compound:

The 7-methoxy group is electron-donating through resonance, which would be expected to slightly decrease the rate of nucleophilic attack compared to an unsubstituted quinoline.

The 2-methylacetate group is electron-withdrawing by induction, which would likely enhance the reactivity at the C4 position.

Advanced Structural Elucidation and Characterization of Methyl 2 4 Chloro 7 Methoxyquinolin 2 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Specific chemical shifts (δ) would be expected for the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) (-CH2-) protons of the acetate (B1210297) group, and the methyl (-CH3) protons of the methoxy (B1213986) and ester groups. The splitting patterns (multiplicity) of the aromatic signals, governed by spin-spin coupling, would elucidate their substitution pattern on the quinoline core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule. Distinct signals would be anticipated for the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring (with those bonded to chlorine and the methoxy group having characteristic shifts), the methylene carbon, and the two methyl carbons.

Expected ¹H and ¹³C NMR Data (Hypothetical) This data is illustrative and not based on experimental results.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline-H | 7.0 - 8.2 | 105 - 160 |

| -OCH₃ | ~3.9 | ~55 |

| -CH₂- | ~4.0 | ~41 |

| Ester -OCH₃ | ~3.8 | ~52 |

| C=O | - | ~170 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. malvernpanalytical.comanton-paar.com This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. catalysis.de The analysis provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

For this compound, a successful crystal structure determination would confirm the planarity of the quinoline ring system and reveal the orientation of the methyl acetate substituent relative to the ring. Furthermore, it would provide crucial information on intermolecular interactions, such as π-stacking or hydrogen bonding, which dictate the crystal packing arrangement. This data is fundamental for understanding the material's physical properties.

Hypothetical Crystallographic Data This data is illustrative and not based on experimental results.

| Parameter | Expected Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Specific Value |

| b (Å) | Specific Value |

| c (Å) | Specific Value |

| β (°) | Specific Value |

| Volume (ų) | Calculated Value |

| Z | e.g., 4 |

Advanced Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu High-resolution mass spectrometry (HRMS) can determine the elemental composition of a compound by providing a highly accurate mass measurement. The presence of a chlorine atom in this compound would be readily identifiable due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks. msu.edu

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion to produce a spectrum of daughter ions. Analyzing these fragmentation patterns provides significant structural information. For the target compound, expected fragmentation pathways could include the loss of the methoxy group, the entire methyl acetate side chain, or cleavage of the ester functionality. Elucidating these pathways helps to confirm the molecular structure and connectivity.

Expected Mass Spectrometry Data This data is illustrative and not based on experimental results.

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 279.06/281.06 |

| [M-OCH₃]⁺ | Loss of methoxy radical from ester | 248.07/250.07 |

| [M-COOCH₃]⁺ | Loss of carbomethoxy radical | 220.04/222.04 |

| [M-CH₂COOCH₃]⁺ | Cleavage of the acetate side chain | 206.02/208.02 |

Vibrational Spectroscopy: Infrared and Raman Studies for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. wikipedia.orghoriba.com These methods are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations for the ester and ether linkages, C-Cl stretching, and various C=C and C=N stretching vibrations associated with the aromatic quinoline core. C-H stretching vibrations from the aromatic, methyl, and methylene groups would also be present.

Electronic Spectroscopy: UV-Vis and Fluorescence Characteristics for Excited State Properties

Electronic spectroscopy examines the transitions between electronic energy levels in a molecule upon absorption of ultraviolet (UV) or visible light. wikipedia.org

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated quinoline aromatic system. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore. Substituents on the quinoline ring, such as the chloro and methoxy groups, would influence the exact positions of these absorption bands.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. uci.educore.ac.uk Many extended aromatic systems like quinoline are fluorescent. An emission spectrum would show the wavelengths of light emitted after excitation at a specific wavelength. The difference between the absorption maximum and the emission maximum is known as the Stokes shift. Studying the fluorescence quantum yield and lifetime would provide valuable information about the properties of the molecule's excited state and its de-excitation pathways.

Theoretical and Computational Studies on Methyl 2 4 Chloro 7 Methoxyquinolin 2 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For a molecule like Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G'(d,p), can elucidate its fundamental electronic properties. nih.govrsc.org

These calculations yield crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.govresearchgate.net These descriptors help in understanding the molecule's behavior in chemical reactions. For instance, the electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Representative Calculated Electronic Properties for a Quinoline (B57606) Derivative

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -2.0 |

| Energy Gap (eV) | 4.5 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

Note: The data in this table is representative of typical values for quinoline derivatives and not specific to this compound.

Conformational Landscape Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional structure and conformational flexibility. Conformational landscape analysis involves identifying the stable conformers (local minima on the potential energy surface) and the transition states that connect them.

By systematically rotating the rotatable bonds, such as those in the acetate (B1210297) side chain, and performing energy calculations for each conformation, a potential energy surface (PES) can be mapped out. This allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the atoms in space. Quantum chemical methods can be used to predict the relative stabilities of different conformers. nih.gov

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the structural elucidation of new compounds. For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts and its infrared (IR) vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate NMR chemical shifts. nih.gov These theoretical predictions can be compared with experimental spectra to confirm the structure of the molecule. Similarly, by calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted, allowing for the assignment of the peaks in an experimental IR spectrum. mdpi.com A good correlation between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. mdpi.com

Table 2: Representative Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for a Substituted Quinoline

| Carbon Atom | Experimental Shift | Calculated Shift |

|---|---|---|

| C2 | 151.0 | 150.5 |

| C3 | 121.5 | 122.0 |

| C4 | 148.0 | 147.8 |

| C4a | 127.5 | 127.3 |

| C5 | 129.0 | 128.8 |

| C6 | 122.0 | 121.7 |

| C7 | 130.0 | 129.5 |

| C8 | 118.0 | 118.2 |

Note: This data is illustrative for a generic substituted quinoline and is not specific to this compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its interactions with other molecules, such as solvent molecules or biological macromolecules. nih.gov

In an MD simulation, the motion of each atom in the system is calculated by solving Newton's equations of motion. This allows for the study of how the molecule behaves in a simulated environment, such as in a water box to mimic aqueous solution. mdpi.com These simulations can reveal important information about the molecule's solvation, its conformational changes in solution, and the nature of its intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.govresearchgate.net

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, these methods can be used to map out the entire reaction pathway, identifying the reactants, products, intermediates, and, crucially, the transition states.

By calculating the energies of these species, the activation energy of the reaction can be determined, providing a measure of the reaction rate. This approach can be used to understand, for example, the mechanism of nucleophilic substitution at the C4 position of the quinoline ring, which is a common reaction for 4-chloroquinolines. Computational studies on similar reactions have detailed the stepwise radical cycloaddition mechanisms. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their physical, chemical, or biological properties. researchgate.net For a class of compounds including this compound, QSPR models could be developed to predict various properties, such as their biological activity. nih.gov

The development of a QSPR model involves calculating a set of molecular descriptors for a series of related compounds with known properties. These descriptors, which can be electronic, steric, or hydrophobic in nature, are then used to build a statistical model, often using multiple linear regression or machine learning techniques. researchgate.net A well-validated QSPR model can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. For instance, a QSPR model for the anti-malarial activity of quinoline derivatives could help in designing more potent analogues. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar and Biological Target Engagement Studies in Vitro Focus

Design and Synthesis of Structurally Modified Analogues of Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate

The synthesis of quinoline (B57606) derivatives is a well-established field, with classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses providing versatile routes to the core ring system. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, is a particularly recognized method for generating substituted quinolines.

The design and synthesis of analogues of this compound typically involve a systematic modification of its three primary functional regions:

The C4-Chloro Substituent: This position is often targeted for modification to explore the impact of different halogens or other electron-withdrawing and electron-donating groups on activity.

The C7-Methoxy Group: The methoxy (B1213986) group can be replaced with other alkoxy groups, hydroxyl groups, or hydrogen to probe the electronic and steric requirements for target binding.

For instance, a general synthetic approach could start from a substituted 2-aminoacetophenone, which undergoes a cyclization reaction to form the quinoline core. Subsequent functionalization at the C2, C4, and C7 positions allows for the creation of a focused library of analogues for biological screening.

Systematic Evaluation of Substituent Effects on Biological Activity Profiles (in vitro assays)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. In vitro assays using various cell lines are crucial for establishing these structure-activity relationships.

Impact of C4 Substituents: The presence of a halogen at the C4 position, such as chlorine, is often associated with potent biological activity. Modifications at this site can significantly influence potency.

Impact of C7 Substituents: A methoxy group at the C7 position, as seen in the parent compound, can enhance potency and selectivity. For example, in a series of GLUT1 inhibitors based on a quinoline scaffold, a fluorine atom at the C7 position was found to be critical for selectivity.

Impact of the C2 Side Chain: The side chain at the C2 position plays a vital role in interacting with biological targets. In one study of pyrimidine-containing quinoline derivatives, a phenyl ring with an electron-withdrawing bromo group and a free amino group showed better binding affinity to HIV reverse transcriptase. Another study found that modifying the carboxylic acid derivative at the C2 position to esters, amides, or heterocycles could be beneficial for inhibitory efficacy against Mycobacterium tuberculosis.

The antiproliferative effects of various quinoline analogues have been tested against multiple cancer cell lines, including HT29 (colon cancer) and MDA-MB231 (breast cancer), revealing IC50 values ranging from micromolar to nanomolar concentrations.

Chemoinformatic Analysis of Quinoline-Based Scaffolds for Biological Activity

Chemoinformatic analysis plays a pivotal role in modern drug discovery, offering predictive insights into the biological activities and pharmacokinetic profiles of novel compounds. For quinoline-based scaffolds, including derivatives of "this compound," computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in elucidating the structural requirements for therapeutic efficacy. These in silico methods accelerate the identification of promising drug candidates by modeling the interactions between small molecules and their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, these models help in predicting the activity of untested compounds and in designing new molecules with enhanced potency. The models are built using molecular descriptors that quantify various physicochemical properties of the molecules.

While specific QSAR models for "this compound" are not extensively documented in publicly available literature, broader QSAR analyses of quinoline derivatives provide valuable insights into the influence of substituents on their biological activities. For instance, studies on various quinoline analogs have highlighted the importance of electronic, steric, and hydrophobic properties in determining their anti-inflammatory, anticancer, and antimicrobial effects.

Table 1: Key Molecular Descriptors in QSAR Models of Quinoline Derivatives and Their General Influence on Biological Activity

| Descriptor Type | Specific Descriptor | General Influence on Biological Activity |

| Electronic | Hammett constant (σ) | Electron-withdrawing groups at certain positions can enhance activity by modifying the electronic distribution of the quinoline ring, potentially affecting target binding. |

| Steric | Molar Refractivity (MR) | The size and shape of substituents can either sterically hinder or promote optimal interaction with the binding site of a biological target. |

| Hydrophobic | Partition coefficient (logP) | Lipophilicity is crucial for membrane permeability and reaching the target site. An optimal logP value is often required for good oral bioavailability. |

| Topological | Wiener Index | Describes the molecular branching and is related to the overall shape and size of the molecule, which can influence receptor fitting. |

This table is a generalized representation based on various QSAR studies of quinoline derivatives and is for illustrative purposes.

Molecular Docking and Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For quinoline derivatives with anti-inflammatory potential, a common target for molecular docking studies is the cyclooxygenase-2 (COX-2) enzyme. Selective COX-2 inhibitors are sought after for their ability to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Docking studies of various quinoline derivatives into the COX-2 binding pocket have been performed to rationalize their potential selectivity. The binding affinity, represented by the docking score, and the specific interactions with key amino acid residues in the active site provide a rationale for the observed biological activity. The most active compounds often exhibit superior binding energies compared to standard drugs like celecoxib (B62257) sigmaaldrich.com.

Table 2: Predicted In Silico ADMET Properties for a Representative Set of Designed Quinoline Analogues

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of 5 Violations |

| S01 | 350.42 | 3.85 | 1 | 4 | 0 |

| S02 | 364.45 | 4.21 | 1 | 4 | 0 |

| S03 | 384.44 | 4.38 | 1 | 5 | 0 |

| S04 | 398.47 | 4.74 | 1 | 5 | 0 |

| S05 | 418.46 | 4.91 | 1 | 6 | 0 |

Data adapted from a study on designed quinoline analogues for anti-tubercular activity, illustrating the application of in silico ADMET prediction. These are not values for "this compound" but serve as an example of chemoinformatic analysis. ijpsjournal.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are another critical component of chemoinformatic analysis. These predictions help in the early assessment of the drug-like properties of a compound. For instance, Lipinski's "Rule of Five" is a widely used guideline to evaluate the potential for oral bioavailability. Studies on designed quinoline analogues have shown that these compounds can be optimized to have favorable ADMET profiles, with no violations of Lipinski's rule, indicating a higher probability of being orally active ijpsjournal.com.

Applications As a Synthetic Building Block and Research Reagent

Utilization of Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it an ideal starting material for the construction of fused heterocyclic systems. The reactivity of the 4-chloro substituent and the C2-methyl acetate (B1210297) group can be harnessed to build additional rings onto the quinoline (B57606) framework, leading to novel polycyclic scaffolds of interest in medicinal chemistry and materials science.

Key synthetic strategies include:

Annulation via Nucleophilic Substitution and Cyclization: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) by various binucleophiles. For instance, reaction with a hydrazine (B178648) derivative could displace the chloride, followed by an intramolecular condensation involving the C2-ester group (or its hydrolyzed carboxylic acid form) to form a pyrazole (B372694) ring, yielding a pyrazolo[4,3-c]quinoline derivative. tandfonline.comresearchgate.netnih.govresearchgate.net The synthesis of such fused pyrazoloquinolines is significant as these scaffolds are investigated for anti-inflammatory and other biological activities. nih.gov

Construction of Furo[3,2-c]quinolines: The 4-chloro group can be converted to a 4-hydroxy group, which then serves as a handle for building a furan (B31954) ring. For example, tandem reactions with propargylic alcohols can lead to the formation of furo[3,2-c]quinolone cores, which are known to exhibit a range of biological activities including antimicrobial and antimalarial properties. nih.govresearchgate.netrsc.org

Synthesis of Other Fused Systems: The C2-acetate moiety can be transformed into other reactive functional groups. For example, conversion to an acid hydrazide allows for the synthesis of fused 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) rings through reactions with appropriate reagents. researchgate.net Similarly, intramolecular Heck coupling reactions, after suitable derivatization, could lead to tetracyclic systems like isoindolo[2,1-a]quinolines. nih.gov

The following table summarizes potential heterocyclic systems that can be synthesized from this building block.

| Target Heterocyclic System | Key Reaction Strategy | Potential Bioactivity |

| Pyrazolo[4,3-c]quinolines | Nucleophilic substitution of the 4-chloro group by hydrazines, followed by intramolecular cyclization with the C2-ester. tandfonline.comnih.govresearchgate.net | Anti-inflammatory nih.gov |

| Furo[3,2-c]quinolines | Conversion of the 4-chloro to a 4-hydroxy group, followed by acid-catalyzed tandem reaction with propargylic alcohols. nih.govrsc.org | Antimicrobial, Antimalarial nih.gov |

| Triazoloquinolines | Conversion of the C2-ester to an acid hydrazide, followed by cyclization. researchgate.net | Various pharmacological activities |

| Isoindolo[2,1-a]quinolines | Derivatization followed by intramolecular Heck coupling. nih.gov | Potential anticancer agents |

Role as a Precursor for Diverse Quinoline Derivatives with Modified Functional Groups

The reactivity of this compound allows for systematic modification at distinct positions of the quinoline ring, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Modification at the C4 Position: The 4-chloro group is the most reactive site for nucleophilic substitution. A wide array of nucleophiles can be introduced at this position, significantly altering the molecule's properties. mdpi.comresearchgate.net

Amination: Reaction with various primary and secondary amines yields 4-aminoquinoline (B48711) derivatives. nih.gov This class of compounds is historically significant, with chloroquine (B1663885) being a prime example of a 4-aminoquinoline antimalarial drug. mdpi.com

Thiolation: Displacement with sulfur nucleophiles can introduce thioether or thiol groups.

Alkoxylation: Reaction with alcohols or phenols under basic conditions can produce 4-alkoxy or 4-aryloxy derivatives.

Modification of the C2-Acetate Group: The ester functionality provides another point for diversification.

Hydrolysis: Saponification of the methyl ester yields the corresponding carboxylic acid, 2-(4-chloro-7-methoxyquinolin-2-yl)acetic acid. This acid can be coupled with amines to form amides or used in other transformations.

Amidation: Direct reaction with amines can produce a variety of amide derivatives.

Reduction: The ester can be reduced to a primary alcohol, 2-(4-chloro-7-methoxyquinolin-2-yl)ethanol, which can be further functionalized.

These modifications are summarized in the table below.

| Position of Modification | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| C4 | Nucleophilic Substitution | Amines (R¹R²NH) | Amino (-NR¹R²) nih.gov |

| C4 | Nucleophilic Substitution | Thiols (RSH) / Base | Thioether (-SR) mdpi.com |

| C4 | Nucleophilic Substitution | Alcohols (ROH) / Base | Ether (-OR) |

| C2 | Hydrolysis | NaOH or KOH, then H₃O⁺ | Carboxylic Acid (-COOH) |

| C2 | Amidation | Amines (R¹R²NH) | Amide (-CONR¹R²) |

| C2 | Reduction | LiAlH₄ or other reducing agents | Hydroxyl (-CH₂OH) |

Application in Multi-Component Reactions for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid synthesis of complex molecules in a single step from three or more starting materials. rsc.orgrsc.org Quinoline-based scaffolds are frequently synthesized and utilized in MCRs. rsc.orgacs.orgresearchgate.netpurdue.edu While direct participation of this compound in a known MCR is not prominently documented, its derivatives are well-suited for such reactions.

For example, the quinoline nitrogen can act as a nucleophilic component in MCRs involving arynes and aldehydes to create complex benzoxazino quinoline structures. acs.org Furthermore, the C2-acetate group can be readily converted into an aldehyde (2-(4-chloro-7-methoxyquinolin-2-yl)acetaldehyde). This aldehyde would be a suitable substrate for the Povarov reaction , a classic MCR that combines an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinoline derivatives. purdue.eduiipseries.org This approach would enable the efficient assembly of diverse and complex quinoline-based molecular libraries for biological screening.

Strategic Use in Total Synthesis of Natural Products or Bioactive Molecules

The 4-chloro-7-methoxyquinoline (B1631688) scaffold is a key structural motif found in several important bioactive molecules and serves as a critical intermediate in their synthesis. nbinno.com The utility of this core structure highlights the importance of precursors like this compound.

A prominent example is the synthesis of Lenvatinib , a multi-kinase inhibitor approved for the treatment of certain types of cancer. A key intermediate in the synthesis of Lenvatinib is 4-chloro-7-methoxyquinoline-6-carboxamide . pharmaffiliates.comchemicalbook.com This intermediate shares the same 4-chloro-7-methoxyquinoline core as the title compound, demonstrating the value of this specific substitution pattern in the construction of complex, high-value pharmaceutical agents. The synthesis of this key intermediate often starts from substituted anilines and involves cyclization to form the quinoline ring, followed by chlorination. google.comchemicalbook.com

The structural similarity makes this compound a highly relevant building block for synthesizing analogues of Lenvatinib or other bioactive molecules where a functional group at the C2 position is desired instead of the C6 position. Its strategic importance lies in providing a pre-functionalized quinoline core that can be elaborated into a final target molecule through a convergent synthetic route. Many natural products and their derivatives with pharmacological activities contain the quinoline ring, and structural modification using such building blocks is a common strategy to enhance bioactivity. nih.govnih.gov

Advanced Analytical Methodologies for Research Oriented Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD, MS, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate". The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

A typical HPLC method for this compound would involve a C18 column and a gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol).

Advanced detection methods are crucial for obtaining comprehensive information:

Diode Array Detector (DAD): Provides ultraviolet-visible spectra of the eluting peaks, which aids in peak identification and purity assessment. The quinoline (B57606) core of the molecule is expected to have strong UV absorbance.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns, enabling definitive identification of the compound and its impurities.

Evaporative Light Scattering Detector (ELSD): This universal detector is useful for detecting compounds with no significant UV chromophore, though less relevant for this particular compound given its quinoline structure.

The following table outlines a hypothetical HPLC-DAD method for the analysis of "this compound".

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 254 nm |

| Retention Time | ~12.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net "this compound" itself has low volatility, making direct GC-MS analysis challenging. However, it is possible to analyze volatile derivatives of the compound.

For GC-MS analysis, the compound would likely need to be derivatized to increase its volatility and thermal stability. A common derivatization reaction is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.

The GC-MS analysis would provide detailed information on the compound's structure through its characteristic mass spectrum, which includes the molecular ion peak and fragmentation pattern. researchgate.net

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (5 min) |

| MS Detector | Electron Ionization (EI) at 70 eV |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is particularly useful for the analysis of charged or polar compounds and offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

For the analysis of "this compound," a micellar electrokinetic chromatography (MEKC) mode of CE could be employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds.

| Parameter | Value |

| Capillary | Fused silica (B1680970) (50 µm i.d., 50 cm total length) |

| Buffer | 25 mM Sodium borate (B1201080) with 50 mM Sodium dodecyl sulfate (B86663) (SDS), pH 9.2 |

| Voltage | 20 kV |

| Detection | UV at 254 nm |

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis in Complex Research Matrices

For the detection and quantification of "this compound" at very low concentrations in complex matrices such as biological fluids or environmental samples, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. nih.gov

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov The first mass spectrometer (MS1) selects the precursor ion of the target compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) then analyzes the resulting product ions. This multiple reaction monitoring (MRM) provides excellent specificity and reduces background noise. epa.gov

A validated LC-MS/MS method can achieve limits of detection (LOD) and quantification (LOQ) in the picogram to nanogram per milliliter range. nih.govepa.gov

Validation of Analytical Methods for Specific Research Applications (e.g., purity assessment, reaction monitoring)

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. researchgate.net For research applications like purity assessment of a synthesized batch of "this compound" or monitoring the progress of a chemical reaction, the validation process ensures the reliability of the obtained data.

Key validation parameters, as per ICH guidelines, include: researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. epa.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table provides an example of acceptance criteria for the validation of an HPLC method for purity assessment.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Robustness | No significant change in results |

Future Research Directions and Emerging Paradigms for Methyl 2 4 Chloro 7 Methoxyquinolin 2 Yl Acetate Chemistry

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical reactivity of quinoline (B57606) derivatives is an area of growing interest, driven by their potential applications in photodynamic therapy, photocatalysis, and electro-organic synthesis. While specific studies on Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate are not extensively documented, the reactivity of the core quinoline scaffold and the influence of its substituents provide a basis for predicting its behavior. The presence of the chloro and methoxy (B1213986) groups, along with the ester functionality, is expected to significantly influence the molecule's electronic properties and, consequently, its photochemical and electrochemical characteristics.

Halogenated quinolines are known to undergo photodehalogenation reactions upon UV irradiation, a process that can proceed through either a homolytic or heterolytic cleavage of the carbon-halogen bond. The specific pathway is often dependent on the solvent and the presence of other molecules that can act as hydrogen donors or electron acceptors. The methoxy group, being an electron-donating group, can influence the electron density of the quinoline ring system, potentially affecting the stability of intermediates formed during photochemical reactions.

The electrochemical behavior of quinoline derivatives is characterized by both oxidation and reduction processes. The nitrogen atom in the quinoline ring can be oxidized, while the aromatic system can undergo reduction. The presence of the chloro and methoxy substituents will modulate the redox potentials of this compound. The electron-withdrawing nature of the chlorine atom would likely make the compound more susceptible to reduction, while the electron-donating methoxy group would facilitate oxidation. The ester group at the 2-position can also participate in electrochemical reactions, for instance, through reductive cleavage under certain conditions.

Integration into Supramolecular Chemistry and Materials Science (e.g., molecular recognition, sensors)

The rigid and planar structure of the quinoline nucleus, combined with its ability to participate in various non-covalent interactions, makes it a valuable building block in supramolecular chemistry and materials science. researchgate.net Quinoline derivatives have been successfully employed in the design of systems for molecular recognition and as fluorescent sensors. rsc.orgmdpi.com The specific substitution pattern of this compound offers several handles for supramolecular assembly.

The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, while the methoxy group can also participate in hydrogen bonding. Furthermore, the aromatic rings are capable of engaging in π-π stacking interactions, which are crucial for the formation of well-ordered supramolecular architectures. acs.orgresearchgate.net These interactions can be exploited to construct complex assemblies such as helices, 3D frameworks, and coordination networks. acs.org

A significant application of quinoline derivatives in materials science is in the development of fluorescent sensors for the detection of metal ions. mdpi.com The quinoline moiety often serves as the fluorophore, and its fluorescence properties can be modulated by the binding of a specific analyte. For instance, quinoline-based probes have been designed for the selective detection of copper ions and zinc ions. rsc.orgacs.orgacs.org The coordination of the metal ion to the quinoline derivative can lead to a "turn-on" or "turn-off" fluorescence response, allowing for sensitive and selective detection. rsc.org The presence of the chloro and methoxy groups on this compound can fine-tune the electronic properties of the quinoline ring, potentially influencing its fluorescence quantum yield and emission wavelength, making it a candidate for the development of new sensory materials.

| Interaction Type | Potential Role in Supramolecular Assembly | Relevant Functional Groups |

| Hydrogen Bonding | Directing self-assembly, molecular recognition | Quinoline Nitrogen, Methoxy Oxygen, Ester Carbonyl |

| π-π Stacking | Formation of columnar structures, stabilizing assemblies | Quinoline aromatic rings |

| Coordination | Metal-organic frameworks, sensors | Quinoline Nitrogen, Methoxy Oxygen, Ester Carbonyl |

Development of Machine Learning and AI-Driven Approaches for Predicting Reactivity and Designing Analogues

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, offering powerful tools for predicting chemical reactivity and designing novel molecules with desired properties. In the context of this compound, these computational approaches can accelerate the discovery of new analogues with enhanced biological activity or improved synthetic accessibility.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that can be used to correlate the structural features of molecules with their biological activities. mdpi.com By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), researchers can gain insights into the key structural requirements for a compound's activity and use this information to design more potent analogues. mdpi.comnih.gov These models can help identify regions of the molecule where modifications are likely to improve its interaction with a biological target. mdpi.com

Molecular docking simulations are another powerful tool for predicting the binding mode of a ligand to a protein target. researchgate.net This information is crucial for understanding the mechanism of action and for designing new inhibitors. By docking virtual libraries of quinoline derivatives into the active site of a target protein, it is possible to identify promising candidates for synthesis and biological evaluation. researchgate.net

| Computational Method | Application for this compound |

| 3D-QSAR (e.g., CoMFA) | Predict biological activity and guide the design of more potent analogues. mdpi.comnih.gov |

| Molecular Docking | Predict the binding mode to biological targets and identify key interactions. researchgate.netresearchgate.net |

| Generative Models (AI) | Design novel quinoline derivatives with optimized properties. |

Discovery of Novel Biological Targets through Advanced Screening Methodologies (in vitro)

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action and for the development of new therapeutic agents. For this compound, a variety of advanced in vitro screening methodologies can be employed to uncover its novel biological targets.

Functional proteomics is a powerful approach that can be used to identify proteins that bind to a small molecule. One such method is displacement affinity chromatography, where a library of compounds is screened for their ability to displace a known ligand from its protein target. This technique has been successfully used to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as targets for quinoline-based drugs. nih.gov

Cell-based screening assays are another important tool for target discovery. High-throughput screening (HTS) of large compound libraries against various cell lines can identify compounds with specific biological activities, such as anti-proliferative or anti-inflammatory effects. mdpi.comresearchgate.netnih.gov Subsequent studies can then be performed to elucidate the mechanism of action and identify the molecular targets of the active compounds. For instance, quinoline derivatives have been shown to exhibit anticancer activity through the inhibition of tubulin polymerization and by targeting EGFR/HER-2. nih.govrsc.org

In vitro enzyme inhibition assays are used to directly measure the effect of a compound on the activity of a specific enzyme. This approach is often used to confirm the targets identified through other screening methods. For example, the inhibitory activity of quinoline derivatives against enzymes such as DNA methyltransferases and peptide deformylase has been evaluated using in vitro assays. mdpi.comnih.gov

| Screening Methodology | Potential Application for Target Discovery | Example Targets for Quinolines |

| Functional Proteomics | Identification of direct binding proteins. nih.gov | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2) nih.gov |

| High-Throughput Cell-Based Screening | Discovery of compounds with specific cellular phenotypes. mdpi.comresearchgate.net | Tubulin, EGFR/HER-2, DNA Methyltransferases mdpi.comnih.govrsc.org |

| In vitro Enzyme Inhibition Assays | Confirmation of direct enzyme inhibition. nih.gov | Peptide Deformylase, Protein Kinases nih.govrsc.org |

Sustainable Synthesis and Biocatalytic Transformations of Quinoline Esters

The development of sustainable and environmentally friendly methods for the synthesis of quinoline derivatives is a major focus of current research. ijpsjournal.comacs.orgtandfonline.com Traditional methods for quinoline synthesis often require harsh reaction conditions, toxic reagents, and expensive catalysts. tandfonline.com Green chemistry approaches aim to address these limitations by utilizing milder reaction conditions, renewable starting materials, and environmentally benign catalysts. researchgate.netrsc.org

One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. ijpsjournal.comnorthumbria.ac.ukacs.org Enzymes offer several advantages over traditional chemical catalysts, including high selectivity, mild reaction conditions, and reduced environmental impact. ijpsjournal.comnorthumbria.ac.uk For example, monoamine oxidase (MAO-N) enzymes have been used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines to the corresponding quinoline derivatives. northumbria.ac.ukacs.org Another example is the use of horseradish peroxidase (HRP) for the synthesis of 2-quinolones. northumbria.ac.ukacs.org Enzymatic methods have also been developed for the Friedländer condensation, a key reaction for quinoline synthesis. researchgate.net

In addition to biocatalysis, other green synthetic methods for quinoline synthesis include microwave-assisted synthesis, the use of green solvents such as water and ethanol (B145695), and the development of reusable catalysts. tandfonline.comresearchgate.net Microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating. tandfonline.com The use of water as a solvent is highly desirable from an environmental perspective. tandfonline.com

| Sustainable Synthesis Approach | Description | Examples in Quinoline Synthesis |

| Biocatalysis | Use of enzymes as catalysts for chemical transformations. ijpsjournal.comnorthumbria.ac.uk | Monoamine oxidase (MAO-N) for oxidation of tetrahydroquinolines, Horseradish peroxidase (HRP) for 2-quinolone synthesis. northumbria.ac.ukacs.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. tandfonline.com | Rapid and efficient synthesis of various quinoline derivatives. tandfonline.comresearchgate.net |

| Green Solvents | Use of environmentally benign solvents like water and ethanol. tandfonline.comresearchgate.net | Friedländer condensation in water, various syntheses in ethanol. tandfonline.comresearchgate.net |

| Reusable Catalysts | Development of catalysts that can be recovered and reused. nih.gov | Nanocatalysts, solid acid catalysts. nih.gov |

Q & A

Q. Example Optimization Table :

| Step | Variable Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Chlorination | POCl₃ (1.2–2.0 eq) | 1.5 eq, 80°C | 78% → 92% |

| Esterification | Methanol (neat vs. 2:1 in DCM) | Neat, 24 hr | 65% → 88% |

Validation : Monitor intermediates via TLC and HPLC to ensure minimal side-product formation .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, quinoline protons at δ 7.5–8.5 ppm).

- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm regiochemistry.

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₃H₁₁ClNO₃ requires m/z 264.0425).

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .

Advanced: How to address discrepancies between calculated and observed X-ray crystallographic data?

Answer:

- Data Collection : Use high-resolution (<1.0 Å) data to reduce noise.

- Refinement in SHELXL :

- Apply TWIN commands for twinned crystals.

- Use ISOR and DELU restraints to model anisotropic displacement parameters.

- Validation : Check R-factor convergence (R₁ < 5%), and use PLATON to detect voids or disorder.

Case Study : A 7-methoxy group disorder resolved using PART instructions and partial occupancy refinement .

Advanced: What strategies mitigate decomposition of methoxy or chloro substituents?

Answer:

- Storage : -20°C under argon to prevent hydrolysis of the ester group.

- Reaction Conditions : Avoid prolonged heating (>100°C) in polar aprotic solvents (DMF, DMSO) to retain chloro substituents.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .

Advanced: How to resolve conflicting NMR and MS data during characterization?

Answer:

- Scenario : Observed [M+H]⁺ peak at m/z 265.1 (HRMS: 264.0425) suggests contamination.

- Troubleshooting :